![molecular formula C11H13F2N5 B13327863 (S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13327863.png)
(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a difluoropiperidinyl group and a triazolopyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-aminopyridines and formamidoximes, which undergo cyclization in the presence of trifluoroacetic anhydride . Another approach utilizes N-arylamidines and chloramine-T to promote oxidative N-N bond formation, resulting in the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes, such as the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure . This method offers high yields and can be performed at room temperature, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution can be facilitated using reagents like sodium azide or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable chemical properties.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds have a similar structure and are synthesized using analogous methods.
Uniqueness
(S)-7-(5,5-Difluoropiperidin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the difluoropiperidinyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H13F2N5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
7-[(3S)-5,5-difluoropiperidin-3-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H13F2N5/c1-7-2-9(18-10(17-7)15-6-16-18)8-3-11(12,13)5-14-4-8/h2,6,8,14H,3-5H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
XTHNHWRMVDCXMB-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=NC2=NC=NN2C(=C1)[C@H]3CC(CNC3)(F)F |
Kanonische SMILES |
CC1=NC2=NC=NN2C(=C1)C3CC(CNC3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


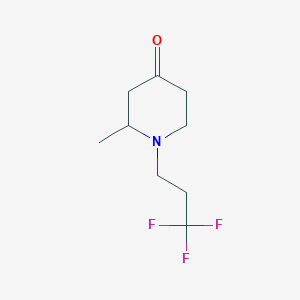
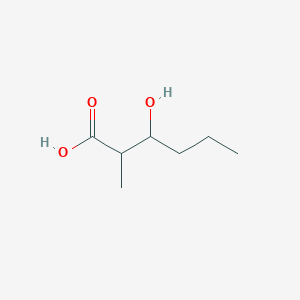
![7-Ethyl-3-methyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13327802.png)
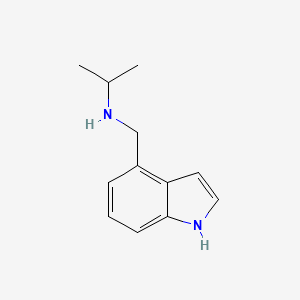
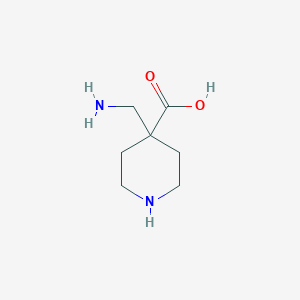
![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)
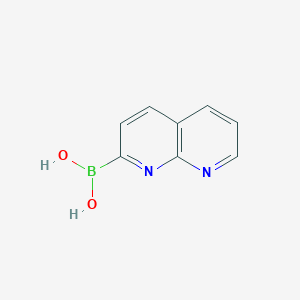

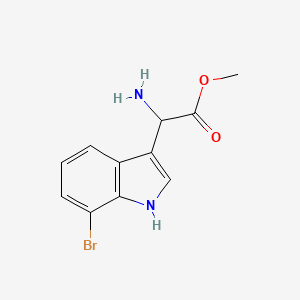
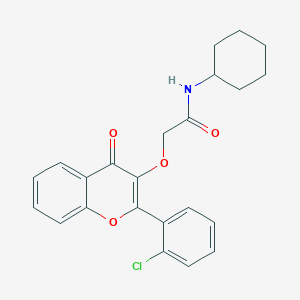
![3-Bromo-2-methyl-4-(4-(trifluoromethyl)benzyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B13327849.png)
![(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine](/img/structure/B13327852.png)
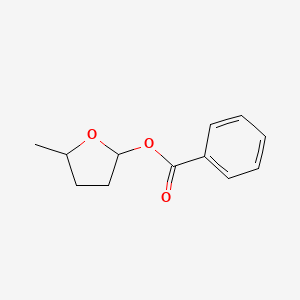
![2-(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B13327865.png)
